molecular formula C16H13N5OS B293764 ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No.: B293764
M. Wt: 323.4 g/mol
InChI Key: ZYRHVBRXCXTKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the reaction of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with pyridine-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives with different functional groups

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether stands out due to its unique combination of an ethoxyphenyl group and a pyridinyl group, which contributes to its distinct biological activities and potential therapeutic applications. The presence of these functional groups enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-2-22-13-8-4-3-7-12(13)15-20-21-14(18-19-16(21)23-15)11-6-5-9-17-10-11/h3-10H,2H2,1H3

InChI Key

ZYRHVBRXCXTKRA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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